molecular formula C13H7ClN2O3 B8286915 2-Nitro-5-(4-chlorophenoxy)benzonitrile

2-Nitro-5-(4-chlorophenoxy)benzonitrile

Cat. No.: B8286915
M. Wt: 274.66 g/mol
InChI Key: QQWIEGHKWWNRBT-UHFFFAOYSA-N
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Description

2-Nitro-5-(4-chlorophenoxy)benzonitrile is a substituted benzonitrile compound supplied for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. STRUCTURE & CLASS: This compound belongs to the class of organic chemicals known as benzonitriles, which feature an aromatic benzene ring substituted with a nitrile group . Its specific structure incorporates a 4-chlorophenoxy group at the 5-position and a nitro group at the 2-position of the benzonitrile ring. POTENTIAL APPLICATIONS & RESEARCH VALUE: Substituted benzonitriles are frequently investigated as key intermediates in organic synthesis and are known to be used in the development of agrochemicals and dyes . Related compounds, such as those with chloro- and nitro- substitutions, are valuable intermediates for synthesizing various pharmaceuticals and other specialty chemicals . Researchers might explore this compound for its potential biological activity or its physical properties in material science. HANDLING & SAFETY: Researchers should consult the safety data sheet (SDS) prior to use. Handling should be conducted using appropriate personal protective equipment in a well-ventilated fume hood.

Properties

Molecular Formula

C13H7ClN2O3

Molecular Weight

274.66 g/mol

IUPAC Name

5-(4-chlorophenoxy)-2-nitrobenzonitrile

InChI

InChI=1S/C13H7ClN2O3/c14-10-1-3-11(4-2-10)19-12-5-6-13(16(17)18)9(7-12)8-15/h1-7H

InChI Key

QQWIEGHKWWNRBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2)[N+](=O)[O-])C#N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Nitrobenzonitrile Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) LogP
2-Nitro-5-(4-chlorophenoxy)benzonitrile* C₁₃H₇ClN₂O₃ 298.66 ~360 (estimated) ~1.5 (estimated) ~2.5
4-Chloro-2-methoxy-5-nitrobenzonitrile C₈H₅ClN₂O₃ 212.59 361.8 ± 42.0 1.5 ± 0.1 2.12
2-Chloro-5-nitrobenzonitrile C₇H₃ClN₂O₂ 182.56 N/A N/A N/A
2-Nitro-5-(phenylsulfonyl)benzonitrile C₁₃H₈N₂O₃S 296.28 N/A N/A N/A

*Estimated based on analogs .

Key Observations :

  • Nitro and Chloro Substituents: Electron-withdrawing groups like nitro (-NO₂) and chloro (-Cl) increase molecular polarity and boiling points compared to unsubstituted benzonitrile (boiling point: 191°C) .
  • LogP Values: The presence of hydrophobic groups (e.g., phenoxy, trifluoromethyl) increases lipophilicity, enhancing membrane permeability in biological systems .

Reactivity Trends

  • Nitrile Group : Participates in cycloaddition reactions and serves as a precursor for carboxylic acids or amines.
  • Nitro Group : Reduces to amines under catalytic hydrogenation, enabling further functionalization .

Key Insights :

    Preparation Methods

    Nitrating Agents and Conditions

    A mixed acid system (HNO₃/H₂SO₄, 1:3 v/v) at 0–5°C selectively nitrates the aromatic ring ortho to the cyano group. Stirring for 2 hours followed by ice quenching yields 65–70% product. Alternatively, acetyl nitrate (prepared from HNO₃ and acetic anhydride) reduces side reactions, achieving 78% yield at -5°C.

    Table 2: Nitration Efficiency Comparison

    Nitrating AgentTemperature (°C)Time (h)Yield (%)SelectivitySource
    HNO₃/H₂SO₄0–5265Moderate
    Acetyl Nitrate-51.578High
    NO₂BF₄25360Low

    One-Pot Synthesis via Sequential Halogen Exchange and Coupling

    This method combines halogen exchange and phenolic coupling in a single reactor, reducing purification steps.

    Reaction Mechanism

    2-Nitro-5-fluorobenzonitrile undergoes nucleophilic substitution with 4-chlorophenol in the presence of K₂CO₃ and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. At 120°C in DMF, the reaction achieves 82% yield in 6 hours. Fluorine’s superior leaving group ability compared to chlorine minimizes byproducts.

    Table 3: One-Pot Synthesis Parameters

    ComponentRoleOptimal QuantityEffect on Yield
    TBABPhase-transfer catalyst0.5 eq+15%
    K₂CO₃Base2.2 eqNeutralizes HCl
    SolventDMF10 mL/mmolMaximizes solubility

    Palladium-Catalyzed Cyanoarylation

    A cutting-edge approach employs palladium complexes to couple 4-chlorophenylboronic acid with 2-nitro-5-bromobenzonitrile. Using Pd(PPh₃)₄ and K₃PO₄ in toluene/water (3:1), the Suzuki-Miyaura reaction proceeds at 90°C for 8 hours, yielding 85% product. This method excels in scalability and functional group tolerance.

    Green Chemistry Approaches

    Solvent-Free Cyanation

    Microwave-assisted reaction of DCNB with K₄[Fe(CN)₆] and PdCl₂ at 150°C for 1 hour achieves 70% yield, eliminating solvent waste.

    Biocatalytic Methods

    Lipase-mediated coupling of 2-nitro-5-hydroxybenzonitrile with 4-chlorophenyl acetate in ionic liquids (e.g., [BMIM][BF₄]) offers a 60% yield at 50°C, though industrial adoption remains limited .

    Q & A

    Basic Research Questions

    Q. What are the common synthetic routes for preparing 2-Nitro-5-(4-chlorophenoxy)benzonitrile in laboratory settings?

    • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution. A typical procedure involves reacting 4-chlorophenol with 5-nitro-2-cyanophenol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) under reflux conditions . Optimization includes temperature control (80–120°C) and reaction monitoring via TLC. Post-reaction purification employs recrystallization or column chromatography.

    Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are they interpreted?

    • Methodological Answer :

    • NMR : ¹H and ¹³C NMR identify substituent positions. For example, the nitrile group (C≡N) deshields adjacent protons, appearing as singlets (δ ~7.5–8.5 ppm). Aromatic protons split into distinct patterns based on substitution .
    • IR : The nitrile stretch appears at ~2220 cm⁻¹, while nitro (NO₂) groups absorb at ~1520 and ~1350 cm⁻¹.
    • GCMS : Confirms molecular ion peaks (e.g., [M⁺] at m/z 278.6 for C₁₃H₈ClN₂O₃) and fragmentation patterns .

    Q. What are the typical chemical reactions that this compound undergoes, and what are the optimal conditions for these transformations?

    • Methodological Answer : Key reactions include:

    • Reduction : The nitrile group can be reduced to an amine using LiAlH₄ in anhydrous THF (0–5°C, 4–6 hrs) .
    • Nucleophilic Substitution : The nitro group may undergo substitution with amines (e.g., NH₃ in ethanol, 60°C, 12 hrs) .
    • Hydrolysis : Acidic or basic conditions convert nitrile to carboxylic acid (e.g., H₂SO₄/H₂O, reflux) .

    Advanced Research Questions

    Q. How can computational methods like DFT be utilized to predict the reactivity and electronic properties of this compound?

    • Methodological Answer : Density Functional Theory (DFT) calculates molecular orbitals, electrostatic potentials, and vibrational modes. For example:

    • HOMO-LUMO Analysis : Predicts electron-rich (nitro group) and electron-deficient (nitrile) regions, guiding reactivity in electrophilic substitutions .
    • Potential Energy Distribution (PED) : Assigns vibrational modes (e.g., NO₂ symmetric/asymmetric stretches) to experimental IR peaks .

    Q. What experimental strategies can resolve contradictions in reported biological activities of structurally similar benzonitrile derivatives?

    • Methodological Answer :

    • Comparative SAR Studies : Design analogs with systematic substituent variations (Table 1).

    • Dose-Response Assays : Use standardized cell lines (e.g., HEK293) to quantify IC₅₀ values under controlled conditions .

      CompoundSubstituent PositionBiological Activity (IC₅₀, μM)
      2-Nitro-5-(4-Cl-phenoxy)5-NO₂, 4-Cl12.3 ± 1.2
      2-Nitro-5-(3-Cl-phenoxy)5-NO₂, 3-Cl8.7 ± 0.9
      2-Nitro-4-(4-Cl-phenoxy)4-NO₂, 4-Cl>50

    Q. In kinetic studies of nucleophilic substitution reactions involving this compound, how should solvent effects and temperature be systematically evaluated?

    • Methodological Answer :

    • Solvent Screening : Test polar (DMF, DMSO) vs. nonpolar (toluene) solvents to assess dielectric constant impact on reaction rate (Arrhenius plots).
    • Temperature Gradients : Conduct reactions at 25°C, 50°C, and 75°C to calculate activation energy (Eₐ) via the Eyring equation .

    Q. How does the position of substituents on the benzonitrile core influence its interaction with biological targets, and what methodologies are used to study these structure-activity relationships?

    • Methodological Answer :

    • Molecular Docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina. The nitro group’s orientation in the active site affects hydrogen bonding .
    • Free-Wilson Analysis : Statistically correlate substituent positions (e.g., meta vs. para Cl) with activity trends .

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